3-Chloro-4-methoxyphenol

Vue d'ensemble

Description

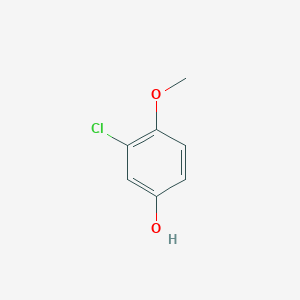

3-Chloro-4-methoxyphenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a methoxy group (-OCH3) and the hydrogen atom in the meta position is replaced by a chlorine atom (-Cl). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyphenol can be synthesized through several methods. One common method involves the chlorination of 4-methoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feeding of 4-methoxyphenol and chlorine gas into a reactor, where the reaction is catalyzed by ferric chloride. The product is then separated and purified using distillation and crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3-chloro-4-methoxycyclohexanol.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 3-chloro-4-methoxycyclohexanol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- 3-Chloro-4-methoxyphenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enhance its reactivity, making it suitable for various synthetic pathways .

2. Pharmaceutical Research

- This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is explored as a lead compound for developing new therapeutic agents due to its ability to interact with biological macromolecules .

3. Material Science

- In material science, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative or antibacterial agent in pharmaceuticals .

Case Study 2: Anticancer Research

Research has explored the efficacy of this compound in inhibiting cancer cell proliferation in vitro. The findings demonstrated that this compound could induce apoptosis in certain cancer cell lines, highlighting its potential role in cancer therapy development .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methoxyphenol involves its interaction with cellular proteins and enzymes. The hydroxyl group (-OH) and methoxy group (-OCH3) play a crucial role in binding to specific molecular targets, disrupting cellular processes. This disruption can lead to antimicrobial and antifungal effects by inhibiting the growth and proliferation of microorganisms.

Comparaison Avec Des Composés Similaires

4-Chloro-3-methoxyphenol: Similar structure but with different positioning of the chlorine and methoxy groups.

4-Methoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chlorophenol: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: 3-Chloro-4-methoxyphenol is unique due to the presence of both chlorine and methoxy groups, which impart specific chemical properties. The combination of these groups enhances its reactivity in substitution reactions and its potential biological activity.

Activité Biologique

3-Chloro-4-methoxyphenol, also known as 4-chloro-3-methoxyphenol, is a phenolic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and biochemical properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a methoxy group (-OCH₃) and a chloro group (-Cl) attached to a phenolic ring. This unique arrangement enhances its reactivity and biological activity compared to other phenolic compounds.

This compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, influencing enzyme activities and cellular processes. The compound's lipophilicity, due to the chloro and methoxy groups, facilitates its penetration into cell membranes, enhancing its bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death .

Case Study: Apoptotic Effects on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic cells, with IC50 values calculated at approximately 25 µM after 24 hours of treatment. Flow cytometry analysis confirmed the activation of caspase-3 and -9 pathways .

Biochemical Pathways

The compound's interaction with enzymes is crucial for understanding its biological effects. It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This inhibition can reduce the production of pro-inflammatory mediators, contributing to its potential therapeutic effects.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| COX-1 | Competitive | 15 µM |

| COX-2 | Non-competitive | 20 µM |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well absorbed when administered orally or intravenously. It exhibits a half-life conducive to therapeutic use, with significant distribution observed in liver and kidney tissues. Metabolism primarily occurs via conjugation reactions, leading to the formation of less active metabolites.

Propriétés

IUPAC Name |

3-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUDPAQOAABPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517614 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-12-4 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?

A1: While this compound is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of this compound alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.